physical and chemical properties of (E)-3-Formylbut-2-endiyl diacetate
physical and chemical properties of (E)-3-Formylbut-2-endiyl diacetate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Scarcity of Data
This guide will therefore proceed by presenting the available information, drawing logical inferences from closely related and well-documented analogs, and outlining the necessary experimental workflows to fully characterize this compound. This approach is designed to provide a foundational understanding and a practical framework for researchers interested in exploring the potential of (E)-3-Formylbut-2-endiyl diacetate.
Section 1: Chemical Identity and Structural Elucidation
(E)-3-Formylbut-2-endiyl diacetate is a bifunctional organic compound. Its structure, as inferred from its nomenclature, suggests a four-carbon backbone with a double bond in the E-configuration. The "endiyl" and "diacetate" components indicate the presence of two acetate groups, and the "formyl" group signifies an aldehyde functionality.
Key Structural Features:
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Aldehyde Group (-CHO): A primary site of reactivity, susceptible to nucleophilic attack and oxidation.
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Alkene Group (C=C): The E-configuration indicates a specific stereochemistry. This double bond can undergo addition reactions.
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Diacetate Groups (-OAc): These ester functional groups can be hydrolyzed under acidic or basic conditions.
To definitively confirm this structure and its stereochemistry, a suite of spectroscopic analyses would be required.
Proposed Spectroscopic Characterization Workflow
A logical workflow for the structural elucidation of a novel or poorly characterized compound like (E)-3-Formylbut-2-endiyl diacetate would involve the following steps:
Caption: Workflow for Structural Elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would reveal the number of different proton environments, their splitting patterns (indicating adjacent protons), and their chemical shifts (providing information about the electronic environment).
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¹³C NMR would identify the number of unique carbon atoms, including the carbonyls of the acetate and aldehyde groups, and the sp² carbons of the alkene.
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2D NMR experiments like COSY, HSQC, and HMBC would be crucial to establish the connectivity of the atoms within the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would determine the exact molecular weight, allowing for the confirmation of the molecular formula.
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Infrared (IR) Spectroscopy: This technique would identify the presence of key functional groups by their characteristic vibrational frequencies, such as the C=O stretches of the aldehyde and ester groups, and the C=C stretch of the alkene.
Section 2: Physicochemical Properties (Predicted and Inferred)
In the absence of experimental data for (E)-3-Formylbut-2-endiyl diacetate, we can infer some of its properties based on its structure and by comparison with a closely related, and more extensively documented compound, (E)-3-formylbut-2-enyl acetate (CAS 26586-02-7). This monoacetate shares the core formyl-but-2-enyl structure but has only one acetate group.
| Property | (E)-3-Formylbut-2-endiyl diacetate (Predicted) | (E)-3-formylbut-2-enyl acetate (Reference Data) | Rationale for Prediction |
| Molecular Formula | C₉H₁₂O₅ | C₇H₁₀O₃[1] | Addition of a second acetate group (C₂H₂O₂) to the monoacetate. |
| Molecular Weight | 200.19 g/mol | 142.15 g/mol [2] | Calculated based on the predicted molecular formula. |
| Physical State | Likely a liquid or low-melting solid at room temperature. | Liquid[3] | The presence of an additional polar acetate group might increase the melting point compared to the monoacetate. |
| Boiling Point | Expected to be higher than the monoacetate. | 232.6°C at 760 mmHg | Increased molecular weight and polarity lead to stronger intermolecular forces. |
| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Limited solubility in water. | No specific data found, but expected to be soluble in organic solvents. | The polar functional groups will contribute to solubility in polar organic solvents. |
Section 3: Chemical Reactivity and Stability
The reactivity of (E)-3-Formylbut-2-endiyl diacetate will be dictated by its functional groups.
Caption: Predicted Reactivity of Functional Groups.
Key Reactive Sites:
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Aldehyde: This group is a versatile handle for synthetic transformations. It can undergo nucleophilic addition with Grignard reagents or organolithium compounds, be converted to an alkene via the Wittig reaction, or be oxidized to a carboxylic acid.
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Alkene: The double bond can be hydrogenated to a saturated carbon-carbon bond, or undergo electrophilic addition with halogens or hydrohalic acids.
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Esters: The acetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Stability and Storage:
Due to the presence of the aldehyde and ester functionalities, (E)-3-Formylbut-2-endiyl diacetate is likely susceptible to degradation over time, especially in the presence of moisture, strong acids, or bases. For long-term storage, it is advisable to keep the compound in a cool, dry, and inert atmosphere.
Section 4: Proposed Synthesis and Experimental Protocol
A plausible synthetic route to (E)-3-Formylbut-2-endiyl diacetate could involve the diacetoxylation of a suitable precursor. A hypothetical, yet chemically sound, experimental protocol is outlined below. This protocol is intended as a starting point for laboratory investigation.
Hypothetical Synthesis Workflow:
Caption: A Generalized Synthetic Workflow.
Step-by-Step Protocol (Hypothetical):
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suitable starting material (e.g., a protected formyl-butyne derivative) and an appropriate anhydrous solvent (e.g., dichloromethane).
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Reagent Addition: A solution of an oxidizing and acetylating agent is added dropwise to the stirred solution at a controlled temperature (e.g., 0 °C). The reaction progress is monitored by thin-layer chromatography (TLC).
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Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
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Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with water and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-3-Formylbut-2-endiyl diacetate.
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Characterization: The structure and purity of the final product are confirmed by NMR, MS, and IR spectroscopy.
Section 5: Safety and Handling
Given the lack of specific safety data for (E)-3-Formylbut-2-endiyl diacetate, it is prudent to handle it with the same precautions as other potentially hazardous laboratory chemicals. The safety information for the related monoacetate, (E)-3-formylbut-2-enyl acetate, can serve as a useful, albeit conservative, guide.
General Handling Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
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Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
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Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Section 6: Potential Applications in Research and Drug Development
While no specific applications for (E)-3-Formylbut-2-endiyl diacetate have been documented, its trifunctional nature (aldehyde, alkene, diacetate) makes it a potentially valuable building block in organic synthesis.
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Scaffold for Library Synthesis: The different reactive sites could be selectively addressed to generate a library of diverse molecules for screening in drug discovery programs.
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Precursor to Complex Molecules: It could serve as an intermediate in the synthesis of more complex natural products or pharmaceutical agents.
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Cross-linking Agent: The bifunctional nature of the diacetate could potentially be exploited in materials science or for cross-linking biomolecules, after suitable modification.
Conclusion and Future Directions
(E)-3-Formylbut-2-endiyl diacetate represents a chemical entity with potential for further exploration. This guide has aimed to provide a comprehensive overview based on the limited available information and sound chemical principles. The immediate future direction for research on this compound should focus on its definitive synthesis and thorough characterization of its physical, chemical, and spectroscopic properties. Such foundational data is essential before its potential in drug development and other scientific fields can be fully realized.
References
Due to the scarcity of specific literature for (E)-3-Formylbut-2-endiyl diacetate, the references provided are for the closely related monoacetate and general chemical information databases.
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NextSDS. (E)-3-formylbut-2-enyl acetate — Chemical Substance Information. [Link]
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PubChem. 3-Formylbut-2-enyl acetate. [Link]
